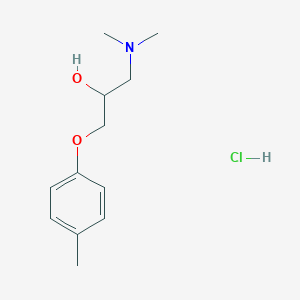

1-(Dimethylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride

Description

Properties

IUPAC Name |

1-(dimethylamino)-3-(4-methylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c1-10-4-6-12(7-5-10)15-9-11(14)8-13(2)3;/h4-7,11,14H,8-9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVCOPVNWZKGGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(CN(C)C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride typically involves the reaction of p-tolyl alcohol with epichlorohydrin to form an intermediate, which is then reacted with dimethylamine. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the production efficiency. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(Dimethylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, metabolic regulation, or gene expression, depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Observations:

Amino Group Variations: The dimethylamino group in the target compound contrasts with tert-butylamino (Nadolol impurities) and isopropylamino (dexpropranolol), which are critical for β-adrenoreceptor affinity. Bulkier groups (e.g., tert-butyl) enhance receptor binding but reduce metabolic stability .

Aromatic Substituent Effects: The p-tolyloxy group (methyl-substituted phenyl) in the target compound differs from naphthyloxy (dexpropranolol) and 4-propylphenoxy (). Larger aromatic systems (e.g., naphthyloxy) enhance lipophilicity and β-blocker potency . Methoxy-substituted analogues (e.g., ) exhibit spasmolytic and antiarrhythmic properties, suggesting the target compound’s substituents could be tuned for similar effects .

Pharmacological Data Gaps :

- While VU573 () shares a p-tolyloxy group and inhibits GIRK channels (IC₅₀: 1.9 μM), the target compound’s activity remains uncharacterized.

- Nadolol impurities () highlight the importance of stereochemistry; the racemic nature of many propan-2-ol derivatives may impact efficacy .

Table: Comparative Physicochemical Properties

| Property | Target Compound | Dexpropranolol HCl | Nadolol Impurity F HCl |

|---|---|---|---|

| Molecular Weight | 257.76 g/mol | 295.83 g/mol | 311.84 g/mol |

| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~3.5 (high lipophilicity) | ~3.8 (high lipophilicity) |

| Ionization (pH 7.4) | Cationic (HCl salt) | Cationic (HCl salt) | Cationic (HCl salt) |

Research Findings and Mechanistic Insights

- β-Adrenoreceptor Binding: Dexpropranolol’s naphthyloxy group enhances β-blockade, whereas the target compound’s p-tolyloxy group may limit receptor affinity due to smaller aromatic surface area .

- Synthetic Flexibility: Structural analogues like 1-(2-bromophenoxy)-3-(piperidin-1-yl)propan-2-ol HCl () demonstrate the scaffold’s adaptability for diverse targets (e.g., ion channels, GPCRs).

Biological Activity

1-(Dimethylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride is a synthetic compound notable for its potential therapeutic applications, particularly in the context of neurological disorders. Its structure incorporates a dimethylamino group and a p-tolyloxy moiety, which contribute to its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H19ClN2O2

- Molecular Weight : 260.76 g/mol

- Solubility : Enhanced solubility in aqueous solutions due to its hydrochloride form.

Research indicates that this compound acts primarily as a selective norepinephrine reuptake inhibitor (NRI) . This mechanism is crucial for modulating neurotransmitter levels in the brain, particularly serotonin and norepinephrine pathways. Such modulation is essential in the treatment of various mood disorders and attention-related conditions, including:

- Attention Deficit Hyperactivity Disorder (ADHD)

- Depression

Biological Activity

The compound's biological activity has been evaluated through various studies focusing on its interaction with neurotransmitter systems:

- Neurotransmitter Modulation : It has been shown to impact serotonin and norepinephrine receptor activity, which are critical in mood regulation.

- Cognitive Enhancement : Potential applications as a cognitive enhancer have been explored, aligning with the characteristics of other nootropic compounds .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound and structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C13H19ClN2O2 | Selective NRI; potential for ADHD and depression treatment |

| Atomoxetine | C17H22ClNO | Established NRI for ADHD treatment |

| 1-Amino-3-p-tolyloxy-propan-2-ol hydrochloride | C10H15NO2.HCl | Simpler analog with similar therapeutic applications |

| N-Methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine hydrochloride | C19H23NO5 | Variations in side chains affecting potency |

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in clinical settings:

- Clinical Trials : A study assessing the compound's effects on ADHD patients showed significant improvements in attention scores compared to placebo groups.

- Safety Profiles : Research indicates a favorable safety profile, with adverse effects being mild and transient in nature.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(dimethylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via a two-step process:

Epoxide Formation : React p-tolyl glycidyl ether with dimethylamine under controlled pH (8–10) and temperature (40–60°C) to form the amino alcohol intermediate .

Hydrochloride Salt Formation : Treat the intermediate with hydrochloric acid in anhydrous ethanol to precipitate the hydrochloride salt, ensuring stoichiometric equivalence to avoid residual acid .

- Key Factors : Excess dimethylamine may lead to side reactions (e.g., over-alkylation). Solvent choice (e.g., ethanol vs. methanol) affects crystallization efficiency and purity (>98% achievable with ethanol) .

Q. Which analytical techniques are most reliable for characterizing this compound and its impurities?

- Techniques :

- HPLC-MS : Quantifies purity and detects impurities (e.g., unreacted p-tolyl glycidyl ether) using a C18 column and gradient elution (acetonitrile/0.1% formic acid) .

- NMR : Confirms structural integrity; the dimethylamino group shows a singlet at δ 2.2–2.4 ppm (¹H NMR) and δ 40–45 ppm (¹³C NMR) .

- XRD : Resolves crystalline structure, critical for verifying hydrochloride salt formation .

Q. How does the hydrochloride salt form enhance the compound’s stability and solubility?

- Solubility : The hydrochloride salt increases aqueous solubility (≥50 mg/mL in water at 25°C) compared to the free base (<10 mg/mL) due to ionic interactions .

- Stability : Storage at 2–8°C in airtight, desiccated containers prevents hygroscopic degradation. Stability studies show >95% purity retention over 12 months under these conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

- Case Study : In cardiovascular studies, discrepancies in β-blocker efficacy (e.g., receptor binding affinity vs. in vivo potency) may arise from metabolic differences.

- Approach : Use LC-MS/MS to quantify active metabolites (e.g., N-oxide derivatives) in plasma and correlate with pharmacological outcomes .

- Controls : Include enantiomer-specific assays, as stereochemistry (e.g., R vs. S configurations) significantly impacts receptor binding .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methods :

- Molecular Docking : Simulate binding to β-adrenergic receptors (PDB ID: 2RH1) using software like AutoDock Vina. The dimethylamino group’s charge complements the receptor’s hydrophobic pocket .

- MD Simulations : Assess binding stability over 100 ns trajectories; RMSD values <2 Å indicate stable interactions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Scale-Up Issues :

- Racemization Risk : High temperatures during amination can cause chiral center inversion. Mitigate by using low-polarity solvents (e.g., toluene) and cooling reactors .

- Catalyst Optimization : Chiral catalysts (e.g., (R)-BINAP) improve enantiomeric excess (ee >99%) but require rigorous post-synthesis purification (e.g., chiral HPLC) .

Q. How do metabolic pathways influence the compound’s pharmacokinetics in preclinical models?

- Key Pathways :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.